(E)-4-(1-Methyl-2-phenylethenyl)pyridine
Description
(E)-4-(1-Methyl-2-phenylethenyl)pyridine is a pyridine derivative featuring a trans-configuration (E-isomer) of the ethenyl group bridging the pyridine ring and a substituted phenyl group. This compound is structurally characterized by:
- A pyridine core at position 2.
- A methyl-substituted ethenyl linker.
- A phenyl group substituted with a nitro group (as in related derivatives, e.g., 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine) .
Applications of such compounds span medicinal chemistry (e.g., neuroprotection ) and materials science (e.g., crystallography ).
Properties
CAS No. |
18150-12-4 |
|---|---|
Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-[(E)-1-phenylprop-1-en-2-yl]pyridine |
InChI |
InChI=1S/C14H13N/c1-12(14-7-9-15-10-8-14)11-13-5-3-2-4-6-13/h2-11H,1H3/b12-11+ |
InChI Key |
RSKRXANPEHDBRN-VAWYXSNFSA-N |
SMILES |
CC(=CC1=CC=CC=C1)C2=CC=NC=C2 |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C2=CC=NC=C2 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2=CC=NC=C2 |
Synonyms |
4-(1-METHYL-2-PHENYLVINYL)PYRIDINE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of (E)-4-(1-Methyl-2-phenylethenyl)pyridine are heavily influenced by substituents on the phenyl and pyridine rings. Key comparisons include:
Key Observations :
- Substituent Position : MPEP and SIB-1893 differ in pyridine substitution (positions 2 and 6 vs. 4 in the target compound), altering receptor binding selectivity. SIB-1893 shows dual mGluR5 and NMDA receptor antagonism at higher concentrations, unlike MPEP .
- Biological Activity: Chloro and amino substituents in pyridine derivatives correlate with antimicrobial properties, whereas ethenyl-linked phenyl groups are associated with neuroprotection .
Pharmacological and Functional Comparisons
- Neuroprotection : this compound analogues (e.g., SIB-1893) reduce neuronal injury by antagonizing NMDA receptors, with IC₅₀ values comparable to MPEP (~100 nM–1 µM) .
- Antimicrobial Activity: Chloro and amino-substituted pyridines exhibit MIC values of 8–32 µg/mL against E. coli and S. aureus, likely due to disrupted microbial membrane integrity .
- Crystallography: Derivatives like 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridinium iodide crystallize in the P1 space group, stabilized by C–H···I hydrogen bonds, but lack nonlinear optical activity .
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